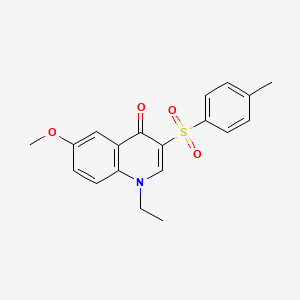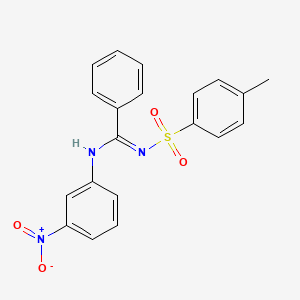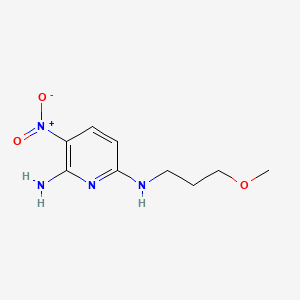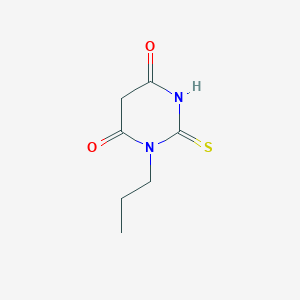
1-ethyl-6-methoxy-3-tosylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-6-methoxy-3-tosylquinolin-4(1H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the quinoline family and has a tosyl group attached to its nitrogen atom. It is commonly used in the field of medicinal chemistry to develop new drugs and therapies.
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Properties
Compounds with structural similarities to "1-ethyl-6-methoxy-3-tosylquinolin-4(1H)-one" have been investigated for their biological activities, including antimicrobial and antioxidant properties. For instance, the ethyl acetate extract of Janibacter limosus showed significant biological activity against bacteria and fungi, leading to the discovery of new natural products with a tetrahydroquinoline derivative (Asolkar et al., 2004). Such studies suggest that quinoline derivatives could be valuable in developing new antibiotics or agents to combat resistant microbial strains.
Anticancer Activity
Quinoline derivatives have also been explored for their anticancer potential. A study highlighted the synthesis and mechanistic investigation of a novel class of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs) based on a quinoline scaffold, which showed promising results in inhibiting tumor growth and disrupting tumor vasculature without significant toxicity (Cui et al., 2017). This indicates the potential of quinoline derivatives in cancer therapy, particularly in targeting tumor blood vessels.
Synthetic Routes and Chemical Modifications
Research into quinoline derivatives often involves the development of new synthetic routes and chemical modifications to explore their potential applications further. Studies have described efficient methods for synthesizing benzo[de][3,6]phenanthrolin-6(6H)-ones, important intermediates in producing cytotoxic marine alkaloid analogues (Copp et al., 1999). Such synthetic advancements can facilitate the exploration of "1-ethyl-6-methoxy-3-tosylquinolin-4(1H)-one" and similar compounds for various scientific and therapeutic applications.
Propiedades
IUPAC Name |
1-ethyl-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-4-20-12-18(25(22,23)15-8-5-13(2)6-9-15)19(21)16-11-14(24-3)7-10-17(16)20/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOLPHVBQANZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(4-Bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2563492.png)



![2,4-dichloro-N-{3-[(morpholin-4-yl)methyl]phenyl}quinoline-3-carboxamide](/img/structure/B2563498.png)

![3-((2-fluorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2563502.png)



![3-(2-chloro-6-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2563510.png)

